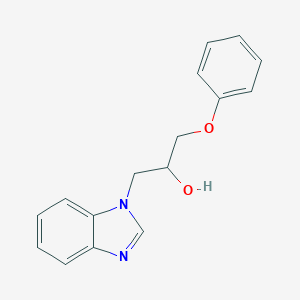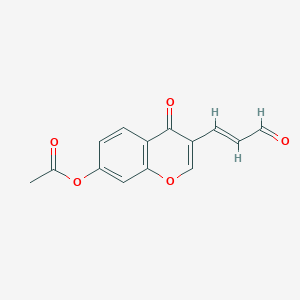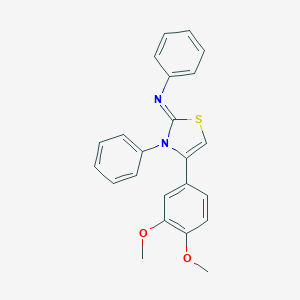
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol typically involves the reaction of benzimidazole derivatives with phenoxypropanol under specific conditions. One common method includes the use of ortho-phenylenediamines reacting with benzaldehydes in the presence of an oxidation agent like sodium metabisulphite . This reaction is carried out in a mixture of solvents under mild conditions to achieve high yield and efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparación Con Compuestos Similares
2-Phenylbenzimidazole: Shares a similar benzimidazole core but with different substituents.
1-Phenoxypropan-2-ol: Contains the phenoxypropanol moiety but lacks the benzimidazole ring.
Uniqueness: 1-(1H-1,3-benzodiazol-1-yl)-3-phenoxypropan-2-ol is unique due to its combined benzimidazole and phenoxypropanol structures, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and a broad range of biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
69407-76-7 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31g/mol |
Nombre IUPAC |
1-(benzimidazol-1-yl)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H16N2O2/c19-13(11-20-14-6-2-1-3-7-14)10-18-12-17-15-8-4-5-9-16(15)18/h1-9,12-13,19H,10-11H2 |
Clave InChI |
HWSXCHYFMKGMCF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
SMILES canónico |
C1=CC=C(C=C1)OCC(CN2C=NC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-oxo-1H-benzo[f]chromen-2-yl)acrylaldehyde](/img/structure/B377577.png)


![2-[({4-Nitrophenyl}sulfanyl)amino]pyridine](/img/structure/B377582.png)
![2-Furaldehyde [4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377584.png)

![2-Furaldehyde [4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B377588.png)
![1-[(3-Bromobenzoyl)amino]-3-prop-2-enylthiourea](/img/structure/B377591.png)


![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B377594.png)

